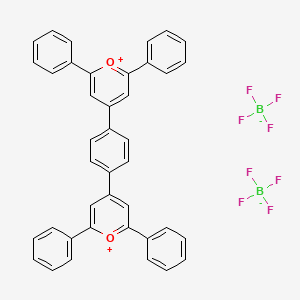

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate

Übersicht

Beschreibung

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate, commonly known as DPP, is a fluorescent dye that has been extensively used in scientific research. It is a highly sensitive probe that is widely used in various fields such as biochemistry, molecular biology, and cell biology. DPP is a cationic dye that can be excited by visible light and emits bright red fluorescence.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characteristics

Polyamide, Polyimides, and Polyazomethine Synthesis

This compound is utilized in the synthesis of new rigid-rod polyamide, polyimides, and polyazomethine with phenyl pendent groups. These polymers are notable for their amorphous nature and solubility in polar aprotic solvents. They exhibit high thermal stability and significant char yields at elevated temperatures (Spiliopoulos & Mikroyannidis, 1996).

Ionic Rigid-Rod Polyimides

Another application is in creating ionic rigid-rod polyimides, which are amorphous and soluble in polar aprotic solvents. These materials have significant thermal stability and can exhibit reversible color development upon irradiation (Sun, Yang, & Lu, 1998).

Aromatic Poly(pyridinium salt)s Synthesis

The compound is also used in the synthesis of phenylated, aromatic poly(pyridinium tetrafluoroborate)s, producing all-para-catenated, rigid-rod polymers with inherent high solubility and capability to form tough, flexible films. These polymers have high thermal stability, with distinct melting endotherms above 380°C (Harris et al., 1994).

Biosensing Applications

- Biosensor Development: The compound is used in synthesizing poly(pyridinium) salts with calix[4]arene segments for potential biosensing applications, specifically targeting the shape adaptability with biological macromolecules. These polymers have been studied for their interactions with Pseudomonas fluorescens DNA, showing promising results in biosensing applications (Lu et al., 2009).

Electronic and Photophysical Properties

Electron-Dopable Molecular Wires

The compound is a building block in the synthesis of oligomers for potential use as electron-dopable molecular wires. These oligomers, with lengths ranging from 2 to 9 nm, show promising properties for electronic applications, particularly in photovoltaic and optoelectronic devices (Valášek et al., 2005).

Amphoteric Materials with Unique Photophysical Properties

Used in the synthesis of amphoteric cruciforms, the compound contributes to materials exhibiting significant changes in absorption and emission in response to various stimuli, suggesting potential applications in sensor technologies (McGrier et al., 2011).

Other Applications

Thermally Stable Phosphorus Centers

In the synthesis of sterically encumbered systems for low-coordinate phosphorus centers, the compound is used to provide bis(dichlorophosphine) and derived bis(phosphine) materials. These materials have potential applications in materials science and coordination chemistry (Shah et al., 2000).

Amphotropic Liquid-Crystalline Polymers

The compound is also involved in synthesizing poly(pyridinium salt)s with organic counterions, exhibiting amphotropic liquid-crystalline and photoluminescence properties. These properties are valuable for advanced materials with potential applications in display technologies and sensors (Bhowmik et al., 2009).

Wirkmechanismus

Mode of Action

The exact mode of action of 4,4’-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate is currently unknown due to the lack of specific studies on this compound. It has been observed to form blue fluorescent ribbon aggregates in a ph-modulated solvent of dmso / h2o

Biochemical Pathways

The compound’s ability to form fluorescent aggregates suggests it may interact with biochemical pathways involving fluorescence or pH modulation , but this is speculative and requires further investigation.

Result of Action

The compound’s observed formation of blue fluorescent ribbon aggregates suggests it may have effects at the molecular level involving fluorescence

Action Environment

The compound’s observed behavior in a pH-modulated solvent suggests that pH may be an important environmental factor . .

Eigenschaften

IUPAC Name |

4-[4-(2,6-diphenylpyrylium-4-yl)phenyl]-2,6-diphenylpyrylium;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H28O2.2BF4/c1-5-13-31(14-6-1)37-25-35(26-38(41-37)32-15-7-2-8-16-32)29-21-23-30(24-22-29)36-27-39(33-17-9-3-10-18-33)42-40(28-36)34-19-11-4-12-20-34;2*2-1(3,4)5/h1-28H;;/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPSANLCOHJZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=[O+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H28B2F8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54620-09-6 | |

| Record name | 1,4-PHENYLENE-4,4'-BIS(2,6-DIPHENYL-4-PYRYLIUM TETRAFLUOROBORATE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

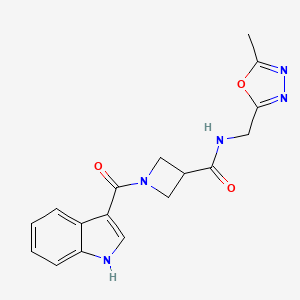

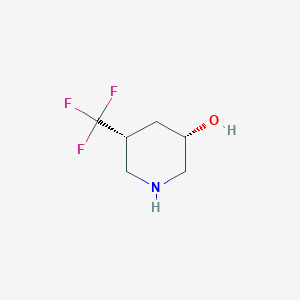

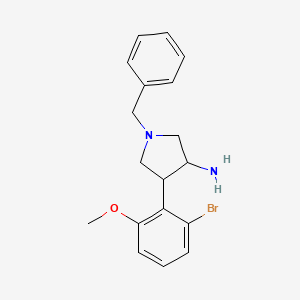

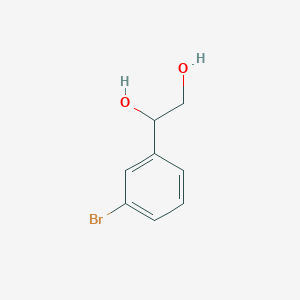

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)